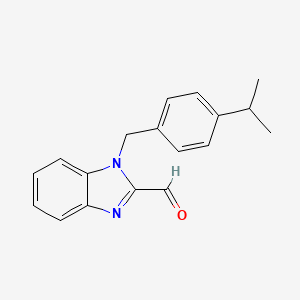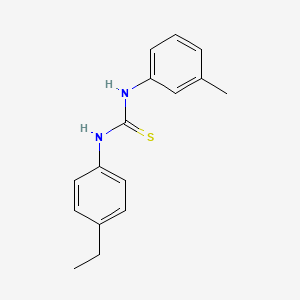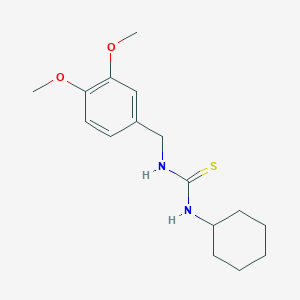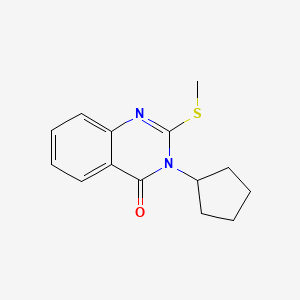![molecular formula C13H18N2O B5861205 6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)
6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
説明
6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.141913202 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational and Bonding Properties
A study on the gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, including 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane, reveals insights into their conformational and bonding properties. The research employed gas electron diffraction and Monte Carlo methods to analyze the structures. Key findings include the existence of chair and boat conformers in the 3,3-dimethyl derivative and the stability of the 6,6-dimethyl isomer. Natural bond orbitals (NBO), atoms in molecules (AIM), and interacting quantum atoms (IQA) analyses were conducted to understand the stability and bonding properties of these structures (Vishnevskiy et al., 2015).
Synthesis with Cadmium Salts
A novel synthesis of complexes involving 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane with cadmium salts was explored. The study confirmed complexation through cyclic voltammetry and conducted X-ray diffraction to study the crystal structure of these complexes (Syroeshkina et al., 2009).
Hypergolic Propellant Research
The compound's derivatives were researched as potential green hypergolic propellants. The study focused on the synthesis process, physical properties, and toxicity levels of 1,5-diazabicyclo[3.1.0]hexane type compounds (DABHCs). It was found that these compounds have densities over 1.0 g/mL, viscosities around 2.40–2.63 mPa·s, and varying freezing points. The LD50 predicted values indicated slight toxicity or non-toxicity, making them potential candidates for green hypergolic propellants (Zhang et al., 2017).
Metathesis in Azomethine Imines
Research into the ring opening in 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, including 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane, led to the generation of cyclic azomethine imines. These imines underwent metathesis with (het)arylidenemalononitriles, forming new azomethine imines. The study provided insights into the reactivity and structural properties of these compounds (Pleshchev et al., 2013).
Asymmetric Nitrogen Study
A study on asymmetric nitrogen in 1,5-diazabicyclo[3.1.0]hexanes explored the stereochemistry and reactivity of these compounds. This research provides foundational knowledge on the structural dynamics and potential applications of these compounds in various fields (Shustov et al., 1985).
Electron Diffraction Study
The molecular structure of 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane) was investigated using gas-phase electron diffraction and quantum-chemical calculations. This research contributes to understanding the molecular structure and potential applications of similar compounds (Atavin et al., 2003).
Synthesis and Quantum-Chemical Calculations
A new synthesis method for 6-substituted 1,5-diazabicyclo[3.1.0]hexanes was developed, and their conformations were studied using X-ray diffraction and quantum-chemical calculations. This research is crucial for understanding the synthesis and structural properties of these compounds (Kuznetsov et al., 2003).
特性
IUPAC Name |
6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)8-14-12(15(14)9-13)10-4-6-11(16-3)7-5-10/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOGDFBDEDSKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(N2C1)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)

![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)



![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)
![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)
